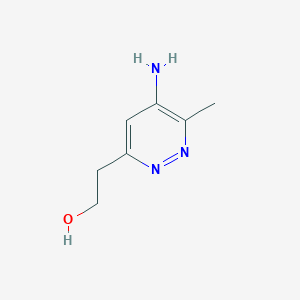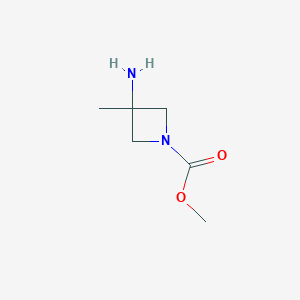
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate is a chemical compound that belongs to the class of organophosphates. This compound is known for its role in various biochemical processes and its potential applications in scientific research and industry. It is a lithium salt of a phosphate ester derived from a geranyl group, which is a common structural motif in natural products and synthetic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate typically involves the reaction of geraniol with phosphoric acid, followed by the addition of lithium hydroxide to form the lithium salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acid catalysts such as sulfuric acid may be used to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where geraniol and phosphoric acid are continuously fed into the system. The reaction mixture is then neutralized with lithium hydroxide, and the product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia, amines, or thiols.
Major Products
The major products formed from these reactions include geranyl aldehyde, geranyl alcohol, and various substituted geranyl derivatives.
Aplicaciones Científicas De Investigación
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the geranyl group into molecules.
Biology: The compound is studied for its role in the biosynthesis of terpenoids and other natural products.
Medicine: Research has shown its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in the biosynthesis of terpenoids.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects such as antimicrobial and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
Geranyl Phosphate: A related compound that is also a precursor in the biosynthesis of terpenoids.
Geranyl Pyrophosphate: Another related compound with a pyrophosphate ester instead of a phosphate ester.
Uniqueness
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate is unique due to its lithium salt form, which may confer different solubility and reactivity properties compared to its ammonium or sodium counterparts. This uniqueness makes it valuable in specific applications where lithium ions play a crucial role.
Propiedades
Fórmula molecular |
C10H17Li2O4P |
|---|---|
Peso molecular |
246.1 g/mol |
Nombre IUPAC |
dilithium;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphate |
InChI |
InChI=1S/C10H19O4P.2Li/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13;;/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13);;/q;2*+1/p-2/b10-7+;; |
Clave InChI |
LEPMLCHRGMSDTM-WRQJSNHTSA-L |
SMILES isomérico |
[Li+].[Li+].CC(=CCC/C(=C/COP(=O)([O-])[O-])/C)C |
SMILES canónico |
[Li+].[Li+].CC(=CCCC(=CCOP(=O)([O-])[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)


![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)

![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)


![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)

